1-Allyl-3,7-dimethyl-8-sulfophenylxanthine

Overview

Description

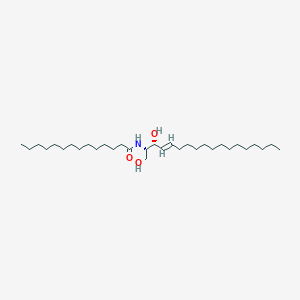

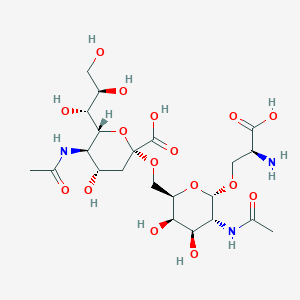

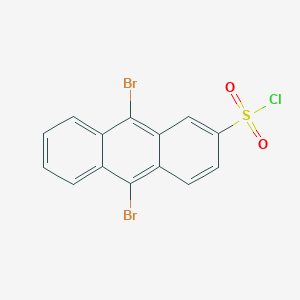

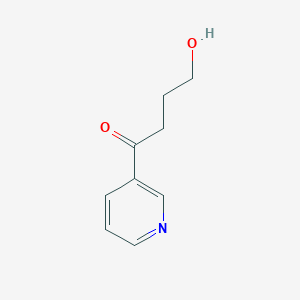

1-Allyl-3,7-dimethyl-8-sulfophenylxanthine is a chemical compound with the molecular formula C16H16N4O5S and a molecular weight of 376.39 g/mol. It is known for its role as a competitive antagonist at the adenosine receptors, particularly the A2 adenosine receptor . This compound is of significant interest in various scientific research fields due to its unique chemical structure and properties.

Mechanism of Action

Target of Action

The primary target of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine is the adenosine A2 receptor . Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as their endogenous ligand. The A2 receptor has two subtypes, A2A and A2B, and plays a crucial role in many physiological processes, including neurotransmission, inflammation, and immune responses.

Mode of Action

This compound acts as a weak antagonist at the adenosine A2 receptor . As an antagonist, it binds to the receptor but does not activate it. Instead, it blocks the receptor and prevents it from being activated by adenosine. This inhibition of the A2 receptor can influence various physiological processes where the A2 receptor is involved.

Pharmacokinetics

It is known to be a water-soluble compound , which suggests that it may have good bioavailability

Biochemical Analysis

Biochemical Properties

1-Allyl-3,7-dimethyl-8-sulfophenylxanthine interacts with various biomolecules in biochemical reactions. It acts as an antagonist for the adenosine A2 receptor

Cellular Effects

As an adenosine A2 receptor antagonist, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as an adenosine A2 receptor antagonist It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

The synthesis of 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine involves several steps. One common synthetic route includes the alkylation of 3,7-dimethylxanthine with allyl bromide in the presence of a base, followed by sulfonation of the resulting product with sulfur trioxide or chlorosulfonic acid . The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or acetonitrile to facilitate the reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-Allyl-3,7-dimethyl-8-sulfophenylxanthine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the allyl group or the sulfonate group, using reagents like sodium azide or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Allyl-3,7-dimethyl-8-sulfophenylxanthine has several scientific research applications:

Chemistry: It is used as a model compound in studies of nucleophilic substitution and oxidation-reduction reactions.

Biology: The compound’s role as an adenosine receptor antagonist makes it valuable in research on cellular signaling and neurotransmission.

Medicine: Its potential therapeutic applications include the treatment of conditions related to adenosine receptor activity, such as cardiovascular diseases and neurological disorders.

Industry: The compound is used in the development of pharmaceuticals and as a chemical intermediate in the synthesis of other bioactive molecules.

Comparison with Similar Compounds

1-Allyl-3,7-dimethyl-8-sulfophenylxanthine can be compared with other xanthine derivatives, such as caffeine, theophylline, and theobromine. While all these compounds share a similar core structure, this compound is unique due to its sulfonate group and allyl substitution, which confer distinct chemical and biological properties. These differences make it a valuable compound for specific research applications where other xanthine derivatives may not be as effective.

Similar Compounds

Caffeine: A well-known stimulant found in coffee and tea.

Theophylline: Used in the treatment of respiratory diseases like asthma.

Theobromine: Found in chocolate and used for its mild stimulant effects.

Properties

IUPAC Name |

4-(3,7-dimethyl-2,6-dioxo-1-prop-2-enylpurin-8-yl)benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O5S/c1-4-9-20-15(21)12-14(19(3)16(20)22)17-13(18(12)2)10-5-7-11(8-6-10)26(23,24)25/h4-8H,1,9H2,2-3H3,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDMZOKMMANFJMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(N=C1C3=CC=C(C=C3)S(=O)(=O)O)N(C(=O)N(C2=O)CC=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274303 | |

| Record name | 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149981-25-9 | |

| Record name | 1-Allyl-3,7-dimethyl-8-sulfophenylxanthine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying the effects of 8-Phenyltheophylline on seizure susceptibility?

A1: 8-Phenyltheophylline is a potent and selective adenosine A1 receptor antagonist. Adenosine, a neurotransmitter, is known to have anticonvulsant properties. Therefore, understanding how 8-Phenyltheophylline influences seizure susceptibility by blocking adenosine receptors provides valuable insights into the complex mechanisms of epilepsy and potential therapeutic targets.

Q2: What were the key findings of the study regarding 8-Phenyltheophylline and electroconvulsive seizures?

A: The study demonstrated that repeated electroconvulsive seizures (ECS) in rats led to a reduced proconvulsant effect of caffeine []. While the study focused on caffeine, it utilized 8-Phenyltheophylline as a tool to investigate the role of adenosine A1 receptors in this phenomenon. The researchers found that the decrease in caffeine's proconvulsant effect after ECS was not due to changes in adenosine A1 receptor sensitivity, as the effects of 8-Phenyltheophylline remained consistent. This suggests that other mechanisms, beyond adenosine A1 receptor antagonism, contribute to the altered seizure susceptibility following ECS.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(2S,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B13995.png)